tert-Butyl 6-(benzyloxy)-2-hydroxy-2,3-dihydrobenzo[f]quinoline-4(1H)-carboxylate
Description
tert-Butyl 6-(benzyloxy)-2-hydroxy-2,3-dihydrobenzo[f]quinoline-4(1H)-carboxylate (CAS: 191732-57-7) is a chiral dihydroquinoline derivative featuring a benzyloxy substituent at position 6, a hydroxyl group at position 2, and a tert-butyl carbamate protecting group. Its molecular formula is C₂₄H₂₇NO₄, with a molecular weight of 393.48 g/mol. This compound is synthesized via Grignard reagent-mediated reactions, such as treatment of precursor quinoline derivatives with EtMgBr or MeMgBr, achieving yields of 82–87% under optimized conditions . The enantiomers (S)- and (R)-forms exhibit distinct optical activities, with specific rotations of [α]D +35 and −34 (c 0.41, THF), respectively .
The compound serves as a critical intermediate in pharmaceutical synthesis, particularly for prodrugs targeting antitumor agents like duocarmycin . Its benzyloxy group enhances lipophilicity, facilitating membrane permeability, while the tert-butyl carbamate improves stability during synthetic transformations .
Properties
IUPAC Name |
tert-butyl 2-hydroxy-6-phenylmethoxy-2,3-dihydro-1H-benzo[f]quinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO4/c1-25(2,3)30-24(28)26-15-18(27)13-21-19-11-7-8-12-20(19)23(14-22(21)26)29-16-17-9-5-4-6-10-17/h4-12,14,18,27H,13,15-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQCFEDUUXWJJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC2=C1C=C(C3=CC=CC=C23)OCC4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl 6-(benzyloxy)-2-hydroxy-2,3-dihydrobenzo[f]quinoline-4(1H)-carboxylate, commonly referred to as (S)-tert-Butyl 6-(benzyloxy)-2-hydroxy-2,3-dihydrobenzo[f]quinoline-4(1H)-carboxylate, is a complex organic compound with significant pharmacological potential. Its unique structure, characterized by a quinoline core and various functional groups, suggests diverse biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 405.49 g/mol. The compound contains several functional groups that may contribute to its biological efficacy, including a tert-butyl group, a benzyloxy moiety, and a hydroxyl group.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 405.49 g/mol |
| CAS Registry Number | 191732-53-3 |
Biological Activity Overview
Research into the biological activity of (S)-tert-Butyl 6-(benzyloxy)-2-hydroxy-2,3-dihydrobenzo[f]quinoline-4(1H)-carboxylate has highlighted several areas of interest:
- Antimicrobial Activity : Compounds with similar quinoline structures have been noted for their antimicrobial properties. The presence of the quinoline core suggests potential activity against various pathogens.
- Anticancer Potential : Quinoline derivatives are often investigated for their anticancer properties. Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines.
- Antileishmanial Activity : Similar compounds have shown promise in treating leishmaniasis. The mechanism often involves the inhibition of specific enzymes crucial for the survival of the Leishmania parasite.
Case Studies and Research Findings
Several studies have examined the biological activity of compounds related to (S)-tert-Butyl 6-(benzyloxy)-2-hydroxy-2,3-dihydrobenzo[f]quinoline-4(1H)-carboxylate:
Study on Antileishmanial Efficacy
A study evaluating related quinoline derivatives demonstrated significant antileishmanial activity. For instance, compound 5m exhibited an IC value of 8.36 μM against amastigote forms of Leishmania donovani, with an impressive selectivity index (SI) of 7.79 . This study highlights the importance of structural modifications in enhancing biological activity.
Cytotoxicity Assessment
In vitro assessments using MTT assays indicated that certain derivatives showed moderate to high toxicity at elevated concentrations but maintained lower toxicity at reduced dosages . This suggests that careful dosage management could optimize therapeutic effects while minimizing adverse effects.
Pharmacokinetic Properties
Understanding the pharmacokinetics of (S)-tert-Butyl 6-(benzyloxy)-2-hydroxy-2,3-dihydrobenzo[f]quinoline-4(1H)-carboxylate is crucial for its development as a therapeutic agent:
- Stability Studies : Stability tests in simulated gastric and intestinal fluids indicated that the compound remains intact under physiological conditions, suggesting good bioavailability potential .
- Metabolic Stability : Preliminary studies suggest favorable metabolic stability in plasma and liver microsomes, which is essential for maintaining effective drug levels in vivo .
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- The benzyloxy group in the target compound enhances lipophilicity compared to the dihydroxy derivative (CAS: 191732-54-4), which may improve blood-brain barrier penetration .
- The bromo-methoxy analog (CAS: N/A) exhibits higher steric hindrance, reducing reactivity in nucleophilic substitutions compared to the target compound .
Synthetic Methods :
- Grignard reactions (e.g., EtMgBr) are central to the target compound’s synthesis, whereas palladium-catalyzed cross-coupling is employed for brominated analogs .
- Debenzylation of the target compound using Pd/C and ammonium formate yields the dihydroxy derivative (CAS: 191732-54-4), demonstrating its utility as a synthetic precursor .
Optical Activity: The target compound’s enantiomers show significant optical rotation differences, critical for chiral drug synthesis. In contrast, non-chiral analogs (e.g., CAS: 327044-56-4) lack this property .
Physicochemical and Pharmacological Comparisons
Q & A
Basic: What are the standard synthetic routes for preparing tert-butyl 6-(benzyloxy)-2-hydroxy-2,3-dihydrobenzo[f]quinoline-4(1H)-carboxylate?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, starting with functionalization of the quinoline core. A common approach includes:
Quinoline Core Formation : Cyclocondensation of substituted anilines with carbonyl compounds under acidic conditions to form the dihydroquinoline scaffold.
Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect amines, followed by benzyl ether protection for hydroxyl groups. For example, benzyl bromide in the presence of a base (e.g., K₂CO₃) can introduce the benzyloxy moiety .
Oxidation/Reduction : Controlled reduction of ketones or oxidation of alcohols (e.g., using NaBH₄ or PCC) to achieve desired stereochemistry and functional groups.
Key challenges include optimizing reaction conditions (temperature, solvent polarity) to avoid side reactions like over-oxidation or deprotection.
Advanced: How can contradictory NMR data for diastereomers of this compound be resolved?
Methodological Answer:
Contradictory NMR signals often arise from dynamic rotational barriers or overlapping peaks. Strategies include:
Variable-Temperature NMR : Conduct experiments at lower temperatures (e.g., –40°C) to slow molecular rotation and resolve splitting patterns .
COSY/NOESY : Use 2D NMR techniques to identify through-space couplings and confirm stereochemical assignments.
X-ray Crystallography : If crystals are obtainable, refine structures using software like SHELXL to unambiguously determine stereochemistry .
For example, a 2022 study resolved conflicting NOE signals for a similar dihydroquinoline derivative by correlating crystallographic data with NMR-derived coupling constants .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
Core techniques include:
NMR Spectroscopy :
- ¹H/¹³C NMR : Identify proton environments (e.g., aromatic vs. aliphatic) and confirm Boc/benzyloxy group integration.
- DEPT-135 : Differentiate CH, CH₂, and CH₃ groups in the dihydroquinoline scaffold.
Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) with <2 ppm error.
IR Spectroscopy : Confirm functional groups (e.g., C=O stretch from Boc at ~1680–1720 cm⁻¹) .
Advanced: How can structure-activity relationships (SAR) be systematically studied for derivatives of this compound?
Methodological Answer:
A rigorous SAR study involves:
Derivative Synthesis : Modify substituents (e.g., replace benzyloxy with methoxy or halogens) while retaining the core structure.
Biological Assays : Test derivatives against target proteins (e.g., kinases) using fluorescence polarization or surface plasmon resonance (SPR).
Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to correlate activity with steric/electronic properties.
For example, a 2024 study compared tert-butyl 6-methoxy-3,4-dihydroquinoline derivatives and identified lipid-regulating activity linked to methoxy group positioning .
Basic: What purification methods are effective for isolating this compound from reaction mixtures?
Methodological Answer:
Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate 4:1 to 1:1) to separate polar byproducts.
Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) to enhance crystalline purity.
HPLC : For enantiomeric separation, employ chiral columns (e.g., Chiralpak IA) with isopropanol/heptane mobile phases .
Advanced: How can environmental degradation pathways of this compound be experimentally validated?
Methodological Answer:
Design a fate study using:
Photolysis Experiments : Expose the compound to UV light (λ=254 nm) in aqueous solutions and monitor degradation via LC-MS.
Biotic Degradation : Incubate with soil microbiota and quantify metabolites (e.g., tert-butyl alcohol, benzoic acid derivatives) using GC-MS.
QSAR Modeling : Predict half-lives and partition coefficients (logP) with EPI Suite software .
A 2021 study on similar quinolines identified hydroxyl radical-mediated oxidation as the primary degradation pathway in aquatic systems .
Basic: What are the critical parameters for ensuring batch-to-batch reproducibility in synthesis?
Methodological Answer:
Key parameters include:
Reagent Stoichiometry : Precisely control equivalents of benzyl bromide and Boc anhydride.
Reaction Monitoring : Use TLC or in-situ FTIR to track intermediate formation.
Purification Consistency : Standardize column dimensions and solvent gradients .
Advanced: How can conflicting bioactivity data between in vitro and cell-based assays be analyzed?
Methodological Answer:
Discrepancies may arise from poor membrane permeability or off-target effects. Mitigation strategies:
Permeability Assays : Use Caco-2 cell monolayers or PAMPA to measure passive diffusion.
Metabolite Profiling : Identify active metabolites via LC-MS/MS after hepatic microsome incubation.
Target Engagement Studies : Employ CETSA (Cellular Thermal Shift Assay) to confirm intracellular target binding .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
PPE : Wear nitrile gloves, lab coats, and safety goggles.
Ventilation : Use fume hoods for weighing and reactions involving volatile reagents.
Waste Disposal : Quench reactive intermediates (e.g., with aqueous NaHCO₃) before disposal .
Advanced: How can computational methods predict the compound’s polymorphic forms?
Methodological Answer:
Crystal Structure Prediction (CSP) : Use software like Mercury or Polymorph Predictor to model lattice energies.
Thermal Analysis : Pair DSC with powder XRD to identify enantiotropic or monotropic transitions.
Solvent Screening : Apply high-throughput crystallization robots to explore >50 solvent combinations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
